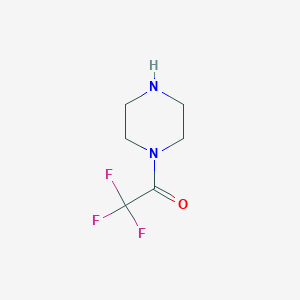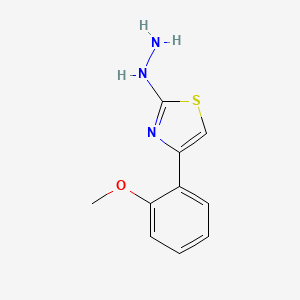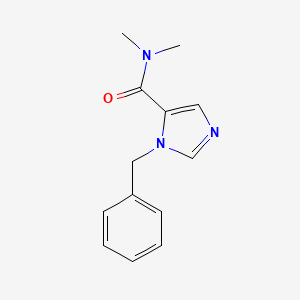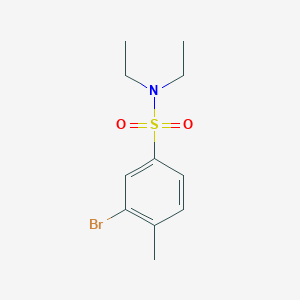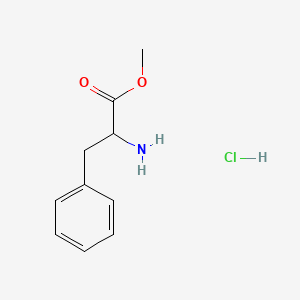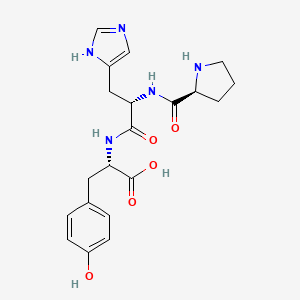
H-Pro-his-tyr-OH
Descripción general
Descripción
“H-Pro-his-tyr-OH” is a dipeptide formed from L-proline and L-tyrosine residues . It has a CAS number of 19786-36-8 and a molecular weight of 278.3 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “this compound” involves the use of Fmoc-Arg-OH, Fmoc-His-OH, and Fmoc-Tyr-OH as substrates to investigate their couplings to peptide molecules .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the empirical formula C14H18N2O4 . The molecular weight is 278.30 and the sum formula is C₁₄H₁₈N₂O₄ .Chemical Reactions Analysis
A novel tyrosine hyperoxidation enables selective peptide cleavage . The scission of the N-terminal amide bond of tyrosine was achieved with Dess–Martin periodinane under mild conditions .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 278.3 and a molecular formula of C14H18N2O4 .Aplicaciones Científicas De Investigación
Péptidos antioxidantes
“H-Pro-his-tyr-OH” podría usarse potencialmente en el campo de los péptidos antioxidantes. Los péptidos antioxidantes son actualmente un punto de acceso en la ciencia de los alimentos, los productos farmacéuticos y los cosméticos . Están relacionados con varias vías de señalización, incluidas Keap1-Nrf2/ARE, apoptosis dependiente de mitocondrias, TGF-β/SMAD, AMPK/SIRT1/PGC-1α, PI3K/Akt/mTOR y NF-κB .
Ciencia de los alimentos
En el campo de la ciencia de los alimentos, “this compound” podría utilizarse para mejorar el valor nutricional y las propiedades funcionales de los productos alimenticios. Los péptidos antioxidantes, por ejemplo, pueden ayudar a prevenir el daño oxidativo en los productos alimenticios, mejorando así su vida útil y su valor nutricional .
Farmacéuticos
“this compound” podría utilizarse en el desarrollo de nuevos fármacos. Las propiedades antioxidantes de este compuesto podrían aprovecharse para desarrollar nuevos tratamientos para enfermedades causadas por el estrés oxidativo .
Cosméticos
En la industria cosmética, “this compound” podría utilizarse para desarrollar nuevos productos para el cuidado de la piel. Los péptidos antioxidantes pueden ayudar a proteger la piel del daño oxidativo, que puede provocar un envejecimiento prematuro .
Química verde
“this compound” podría utilizarse en el campo de la química verde, en particular en la síntesis de péptidos. El uso de este compuesto podría aumentar potencialmente la productividad de la fabricación de péptidos y alinearse con la filosofía de la química verde .
Síntesis de péptidos en fase sólida
“this compound” podría utilizarse en la síntesis de péptidos en fase sólida (SPPS). Este compuesto podría incorporarse potencialmente a la cadena peptídica diana en soportes sólidos .
Mecanismo De Acción
Target of Action
It’s known that peptides containing histidine and tyrosine residues can interact with various enzymes and receptors in the body .
Mode of Action
For instance, Tyr-Pro, a dipeptide containing tyrosine, has been shown to improve memory .
Biochemical Pathways
It’s known that tyrosine, one of the amino acids in this peptide, is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine .
Pharmacokinetics
It’s known that peptides can be absorbed into the bloodstream and distributed to various tissues in the body .
Result of Action
Peptides containing histidine and tyrosine residues can have various physiological effects, including improving memory .
Safety and Hazards
When handling “H-Pro-his-tyr-OH”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
The use of pseudoproline dipeptides, such as “H-Pro-his-tyr-OH”, has proven to be an extremely effective approach for the synthesis of long and amyloidogenic peptides . This suggests that the future directions of “this compound” could involve its use in the synthesis of more complex peptides and proteins .
Propiedades
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O5/c26-14-5-3-12(4-6-14)8-17(20(29)30)25-19(28)16(9-13-10-21-11-23-13)24-18(27)15-2-1-7-22-15/h3-6,10-11,15-17,22,26H,1-2,7-9H2,(H,21,23)(H,24,27)(H,25,28)(H,29,30)/t15-,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFIGWGYMUFCCQ-ULQDDVLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



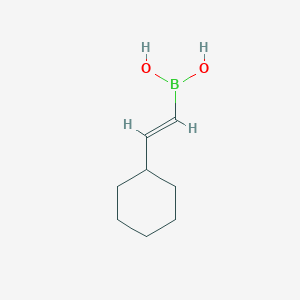
![7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B1352358.png)
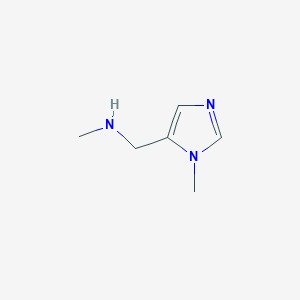
![[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol](/img/structure/B1352362.png)
